molecular formula C17H26N2O B13730487 1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)

1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)

Cat. No.: B13730487
M. Wt: 274.4 g/mol
InChI Key: HMEPRNJLXKLLQK-IRXDYDNUSA-N
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Description

1,8-Diazaspiro[55]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) is a complex organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage This particular compound features a spiro linkage between a diazaspiro[55]undecane core and an ethanol group, with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[55]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the spiro[55]undecane core through cyclization reactionsThe ethanol group is then added via a reduction reaction, and the phenyl group is introduced through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. The diaza groups can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins. The ethanol group can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chirality and stereochemistry further enhance its potential for selective interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(2R)-2-[(6S)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol

InChI

InChI=1S/C17H26N2O/c20-13-16(15-7-2-1-3-8-15)19-12-5-4-9-17(19)10-6-11-18-14-17/h1-3,7-8,16,18,20H,4-6,9-14H2/t16-,17-/m0/s1

InChI Key

HMEPRNJLXKLLQK-IRXDYDNUSA-N

Isomeric SMILES

C1CCN([C@@]2(C1)CCCNC2)[C@@H](CO)C3=CC=CC=C3

Canonical SMILES

C1CCN(C2(C1)CCCNC2)C(CO)C3=CC=CC=C3

Origin of Product

United States

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